Hexaethylene glycol decyl ether

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGQRQQFWLTGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075250 | |

| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5168-89-8 | |

| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deceth-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Hexaethylene Glycol Decyl Ether: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol decyl ether, a non-ionic surfactant, is a versatile tool in various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions and interact with biological membranes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its applications in key research areas.

Core Physical and Chemical Properties

The fundamental properties of this compound (C10E6) are summarized below. These characteristics are crucial for its application in forming stable emulsions, solubilizing hydrophobic molecules, and interacting with biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C22H46O7 | [1] |

| Molecular Weight | 422.6 g/mol | [1] |

| CAS Number | 5168-89-8 | [1][2] |

| Appearance | Clear, colorless liquid at room temperature | |

| Density | 0.987 g/mL at 25 °C | [1] |

| Boiling Point | 496.6 °C at 760 mmHg | [1] |

| Melting Point | Below 25 °C (liquid at room temperature) | Inferred |

| Critical Micelle Concentration (CMC) | In the millimolar range (estimated) |

In-Depth Physicochemical Data

A more detailed look at the physicochemical parameters of this compound reveals its behavior in solution and at interfaces, which is critical for its function as a surfactant.

| Parameter | Value/Description | Source(s) |

| Synonyms | C10E6, Decyl hexaethylene glycol ether, Polyoxyethylene (6) decyl ether | [1][2] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[3] Glycol ethers exhibit a range of solubilities in water and organic solvents depending on the length of the alkyl chain and the number of ethylene glycol units.[4] | [3] |

| Refractive Index | n20/D 1.455 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Understanding the methodologies used to determine the key properties of surfactants is essential for researchers. Below are detailed protocols for determining the Critical Micelle Concentration (CMC) and solubility.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[5] Several methods can be employed for its determination:

1. Surface Tension Method:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.[6]

-

2. Conductivity Method (for ionic surfactants, but can be adapted for non-ionic surfactants with additives):

-

Principle: The molar conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant ions. For non-ionic surfactants, a change in the conductivity of an added electrolyte can be monitored.

-

Procedure:

-

Prepare a series of surfactant solutions in deionized water containing a small amount of a background electrolyte.

-

Measure the electrical conductivity of each solution.

-

Plot the conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

-

3. Fluorescence Spectroscopy Method:

-

Principle: A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used. The probe partitions into the hydrophobic core of the micelles above the CMC, leading to a change in its fluorescence spectrum.

-

Procedure:

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Analyze the changes in the fluorescence intensity or the ratio of intensities at different wavelengths (e.g., the I1/I3 ratio for pyrene).

-

Plot the chosen fluorescence parameter against the surfactant concentration. The CMC is determined from the inflection point of the curve.[4]

-

Determination of Solubility

1. Static Equilibrium Method:

-

Principle: An excess of the surfactant is equilibrated with the solvent at a constant temperature, and the concentration of the dissolved surfactant in the saturated solution is determined.[7]

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, etc.) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[7]

-

Allow the undissolved surfactant to settle or separate by centrifugation.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the surfactant in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated refractive index measurement.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Applications in Research and Drug Development

This compound's properties make it a valuable component in several research and development applications.

Membrane Protein Extraction

Non-ionic detergents like this compound are crucial for solubilizing and purifying integral membrane proteins from their native lipid bilayer environment while preserving their structure and function.[8][9]

Caption: Workflow for membrane protein extraction using a non-ionic detergent.

Drug Delivery Systems

The ability of this compound to form micelles makes it a promising vehicle for the delivery of hydrophobic drugs. These drugs can be encapsulated within the hydrophobic core of the micelles, increasing their solubility in aqueous environments and potentially enhancing their bioavailability.[10][11]

Caption: Mechanism of micellar drug delivery for a hydrophobic drug.

References

- 1. Cas 5168-89-8,HEXAETHYLENE GLYCOL MONODECYL ETHER | lookchem [lookchem.com]

- 2. Anatrace.com [anatrace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agilent.com [agilent.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. biolinscientific.com [biolinscientific.com]

- 7. nanopartikel.info [nanopartikel.info]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Hexaethylene Glycol Decyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethylene glycol decyl ether, a non-ionic surfactant, is of significant interest in various scientific and industrial applications, including pharmaceuticals and biotechnology. Its amphiphilic nature, arising from a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles and facilitate the solubilization of nonpolar substances in aqueous environments. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, focusing on the widely employed Williamson ether synthesis and subsequent purification by column chromatography. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in the successful preparation and isolation of this important molecule.

Synthesis of this compound via Williamson Ether Synthesis

The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][3] For the synthesis of this compound, this translates to the reaction between the alkoxide of hexaethylene glycol and a decyl halide (e.g., decyl bromide).

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of Hexaethylene Glycol: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the terminal hydroxyl groups of hexaethylene glycol, forming a highly nucleophilic alkoxide ion.[1]

-

Nucleophilic Substitution: The resulting hexaethylene glycol monoalkoxide then acts as a nucleophile, attacking the electrophilic carbon of the decyl halide in an SN2 reaction to form the ether linkage and a salt byproduct.[1][3]

Experimental Protocol: A General Procedure

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and can be adapted for the specific synthesis of this compound.

Materials:

-

Hexaethylene glycol

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Decyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of hexaethylene glycol in anhydrous DMF.

-

Formation of the Alkoxide: The flask is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at this temperature for approximately 1 hour, allowing for the formation of the sodium salt of hexaethylene glycol.

-

Addition of Alkyl Halide: A solution of decyl bromide in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of water to destroy any unreacted sodium hydride.

-

Extraction: The reaction mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Quantitative Data

The following table summarizes the key parameters for the synthesis of this compound. Please note that the yield is an expected value and can vary based on reaction scale and optimization.

| Parameter | Value/Range | Citation |

| Purity of Commercial Product | ≥98.0% (TLC) | [4] |

| ≥99% (HPLC) | [5] | |

| Expected Yield | 60-80% | General expectation for Williamson ether synthesis |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain this compound of high purity. Column chromatography is a widely used and effective method for this purpose.

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For the purification of this compound, silica gel is a common stationary phase. The polarity of the mobile phase is adjusted to control the elution of the desired compound.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Column Packing: A slurry of silica gel in hexane is prepared and carefully poured into the chromatography column. The column is packed uniformly to avoid cracks or air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a nonpolar solvent like hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, and then potentially a small amount of methanol for highly polar impurities.

-

Fraction Collection: Fractions of the eluate are collected in separate tubes.

-

Analysis of Fractions: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Product Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data

The following table outlines the parameters for the purification of this compound by column chromatography.

| Parameter | Description | Citation |

| Stationary Phase | Silica Gel | [6] |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate, potentially with Methanol | General chromatographic principles |

| Final Purity | ≥98.0% | [4] |

Workflow Visualizations

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Synthesis of oligo(ethylene glycol) toward 44-mer. | Semantic Scholar [semanticscholar.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Hexaethylene Glycol Decyl Ether in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexaethylene glycol decyl ether (C10E6), a non-ionic surfactant of significant interest in various scientific and industrial applications, including cosmetics, pharmaceuticals, and food industries.[1] Understanding the CMC is crucial as it marks the threshold concentration for the self-assembly of surfactant molecules into micelles, a phenomenon fundamental to their function as solubilizing agents, emulsifiers, and detergents. This guide presents quantitative data on the CMC of C10E6, details the experimental protocols for its determination, and provides visual representations of these methodologies.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants. It is defined as the concentration of a surfactant in a solution above which micelles spontaneously form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the monomers aggregate to form micelles. This process leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a key parameter for characterizing the efficiency of a surfactant.

Quantitative Data for C10E6 in Aqueous Solution

The CMC of this compound is influenced by various factors, most notably temperature. The following table summarizes the CMC values of C10E6 in aqueous solutions at different temperatures, as determined by static light scattering (SLS).

| Temperature (°C) | CMC (g/L) | CMC (mM) |

| 15 | 0.38 | 0.90 |

| 20 | 0.35 | 0.83 |

| 25 | 0.32 | 0.76 |

| 30 | 0.30 | 0.71 |

| 35 | 0.28 | 0.66 |

| 40 | 0.27 | 0.64 |

| 47 | - | - |

| 50 | 0.27 | 0.64 |

| 55 | 0.28 | 0.66 |

Note: The molecular weight of C10E6 is approximately 422.60 g/mol . The CMC values in mM are calculated based on this molecular weight. The data indicates a minimum in the CMC versus temperature curve around 47-50 °C.[2]

Experimental Protocols for CMC Determination

The accurate determination of the CMC is essential for the effective application of surfactants. Several experimental techniques are commonly employed for this purpose. The most prevalent methods for non-ionic surfactants like C10E6 are surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

Surface tensiometry is a direct and classical method for determining the CMC. It relies on measuring the surface tension of a solution as a function of surfactant concentration.

Principle: As the concentration of a surfactant increases, the monomeric surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[3]

Detailed Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC of C10E6.

-

Tensiometer Calibration: Calibrate the tensiometer, for instance, one employing the Du Noüy ring or Wilhelmy plate method, following the manufacturer's instructions.[4][5]

-

Surface Tension Measurement: Measure the surface tension of each prepared solution. It is crucial to ensure the measuring probe is thoroughly cleaned and dried between each measurement to prevent cross-contamination.[4] Allow sufficient time for the surface tension to equilibrate before recording a measurement, particularly for solutions with concentrations near the CMC.[4]

-

Data Analysis: Plot the measured surface tension values against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot, corresponding to the pre-micellar and post-micellar concentration ranges.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. benchchem.com [benchchem.com]

- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

An In-Depth Technical Guide to Hexaethylene Glycol Decyl Ether: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol decyl ether, a non-ionic surfactant, plays a important role in various scientific and industrial applications, particularly within the realms of cosmetics, pharmaceuticals, and food industries.[1][2] Its amphiphilic nature, characterized by a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions, making it an effective solubilizing agent, emulsifier, and stabilizer. This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound, with a focus on its synthesis, purification, and applications in drug development.

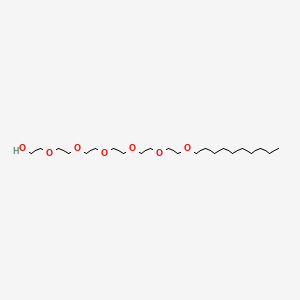

Molecular Structure and Formula

This compound, also known by synonyms such as C10E6 and Deceth-6, possesses a well-defined molecular structure that dictates its surfactant properties.

Molecular Formula: C₂₂H₄₆O₇[2]

Molecular Weight: 422.60 g/mol [2]

The structure consists of a ten-carbon alkyl chain (decyl group) which forms the hydrophobic tail, and a chain of six repeating ethylene glycol units capped with a hydroxyl group, which constitutes the hydrophilic head. This balance between the hydrophobic and hydrophilic portions of the molecule is crucial for its surface-active properties.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in various formulations. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₆O₇ | [2] |

| Molecular Weight | 422.60 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 496.6 °C at 760 mmHg | lookchem.com |

| Density | 0.987 g/mL at 25 °C | lookchem.com |

| Refractive Index | nD²⁰ 1.455 | lookchem.com |

Synthesis and Purification

The synthesis of this compound can be achieved through two primary methods: the Williamson ether synthesis and the ethoxylation of decyl alcohol.

Synthesis Pathways

A common and versatile method for preparing ethers is the Williamson ether synthesis .[3][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would involve the reaction of a decyl halide with the alkoxide of hexaethylene glycol.

Alternatively, the industrial production of alcohol ethoxylates like this compound is predominantly carried out via the ethoxylation of the corresponding fatty alcohol.[6][7] This process involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst, typically a strong base like potassium hydroxide. The degree of ethoxylation can be controlled to produce a distribution of polyethylene glycol chain lengths, with an average of six units for C10E6.

Caption: Synthesis pathways for this compound.

Experimental Protocols

Williamson Ether Synthesis (General Protocol):

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol in a suitable anhydrous solvent (e.g., THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Etherification: Add decyl bromide (or another suitable decyl halide) dropwise to the alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Ethoxylation of Decyl Alcohol (General Protocol):

-

Catalyst Addition: Charge decyl alcohol and a catalytic amount of potassium hydroxide into a high-pressure reactor.

-

Inert Atmosphere: Purge the reactor with an inert gas to remove air and moisture.

-

Heating and Ethylene Oxide Addition: Heat the mixture to the reaction temperature (typically 120-180 °C).

-

Introduce a measured amount of ethylene oxide into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the reaction progress by measuring the consumption of ethylene oxide.

-

Neutralization and Purification: Once the desired degree of ethoxylation is achieved, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

-

The resulting product is typically a mixture with a distribution of ethylene oxide chain lengths and may require further purification.

Purification

Purification of non-ionic surfactants like this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

-

Chromatography: Column chromatography using silica gel or alumina can be effective for separating the desired product from impurities.

-

Solvent Extraction: Liquid-liquid extraction can be used to remove water-soluble or oil-soluble impurities.

-

Adsorption: Treatment with activated carbon can remove colored impurities and other non-polar contaminants.[8]

-

Distillation: For volatile impurities, distillation under reduced pressure can be employed.

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of a polyoxyethylene ether would typically show a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the alkyl chain. A broad multiplet between 1.2-1.6 ppm would be assigned to the methylene protons of the alkyl chain. A series of multiplets between 3.4-3.7 ppm would correspond to the methylene protons of the ethylene glycol units. A triplet at around 3.6 ppm is characteristic of the -CH₂-OH group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a peak for the terminal methyl carbon of the decyl chain at around 14 ppm. A series of peaks between 22 and 32 ppm would correspond to the methylene carbons of the alkyl chain. The carbons of the ethylene glycol units would resonate in the region of 60-72 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the terminal hydroxyl group. Strong C-H stretching vibrations would be observed around 2850-2960 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkages, would appear around 1100 cm⁻¹.

Mass Spectrometry: The mass spectrum of polyoxyethylene ethers often shows a characteristic fragmentation pattern with a repeating loss of 44 Da, corresponding to the ethylene oxide unit. The molecular ion peak may or may not be observed depending on the ionization technique used.

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.

Micelle Formation and Drug Solubilization

As a non-ionic surfactant, this compound self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. This structure allows for the encapsulation and solubilization of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their bioavailability.[9]

Caption: Diagram of a micelle formed by this compound.

Topical and Transdermal Drug Delivery

This compound can act as a penetration enhancer in topical and transdermal formulations. It can disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and into the systemic circulation. Its use in topical formulations can lead to improved therapeutic efficacy and reduced side effects compared to systemic administration.

Conclusion

This compound is a versatile non-ionic surfactant with a well-defined molecular structure that underpins its wide range of applications. Its synthesis via established chemical routes and its ability to form micelles and enhance drug penetration make it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of its synthesis and purification are essential for its effective and safe use in various formulations. Further research into its specific interactions with biological membranes and its application in targeted drug delivery systems will likely expand its role in the pharmaceutical industry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]

- 8. Physico-chemical treatments for the complete removal of non-ionic surfactants from effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Micellar growth of octaethylene glycol decyl ether - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

CAS number and safety data sheet for Hexaethylene glycol decyl ether.

CAS Number: 5168-89-8

This technical guide provides an in-depth overview of Hexaethylene glycol decyl ether, a non-ionic surfactant widely utilized in research, pharmaceuticals, and drug development. This document details its physicochemical properties, safety information, and key experimental applications, with a focus on methodologies relevant to scientific professionals.

Core Properties and Safety Data

This compound, also known by synonyms such as Deceth-6 and C10E6, is a valuable tool for researchers due to its ability to form micelles and solubilize hydrophobic substances.[1] Its amphiphilic nature, consisting of a hydrophobic decyl tail and a hydrophilic hexaethylene glycol head, drives its surface-active properties.

Physicochemical and Micellar Properties

The effectiveness of a surfactant is defined by several key quantitative parameters. The data for this compound and its closely related dodecyl ether analog are summarized below.

| Property | Value | Notes |

| CAS Number | 5168-89-8 | For Hexaethylene glycol monodecyl ether. |

| Molecular Formula | C22H46O7 | |

| Molecular Weight | 422.60 g/mol | |

| Critical Micelle Concentration (CMC) | 70–80 µM at 25°C | For the closely related Hexaethylene glycol monododecyl ether (C12E6).[2] The CMC is the concentration at which surfactant molecules begin to form micelles. |

| Aggregation Number | Approximately 100 | For C12E6 micelles at 1 millimolar concentration, indicating the number of monomers per micelle.[3] |

| Hydrophilic-Lipophilic Balance (HLB) | 8.6 | For Deceth-3, indicating its utility in forming oil-in-water emulsions.[4] |

| Appearance | Varies; can be a liquid or semi-solid | |

| Density | ~0.987 g/mL at 25 °C |

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. It is important to avoid breathing in any dust, fumes, gas, mist, vapors, or spray. Store the compound in a dry, well-ventilated place.

Experimental Applications and Protocols

This compound is primarily used as a surfactant for solubilizing hydrophobic molecules, including drugs and membrane proteins, and for creating stable emulsions.

Micelle-Mediated Solubilization of Hydrophobic Drugs

The formation of micelles by this compound in aqueous solutions provides a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility. This is a critical application in pharmaceutical formulation and drug delivery research.

Caption: Workflow for enhancing the solubility of a hydrophobic drug.

The following protocol is a representative procedure for enhancing the aqueous solubility of a hydrophobic drug using a non-ionic surfactant. This specific example is for Decaethylene glycol monododecyl ether, a closely related surfactant, and can be adapted for this compound.[5]

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at concentrations above its critical micelle concentration (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, and 10 mM).

-

Drug Solubilization: Add an excess amount of the hydrophobic drug to each surfactant solution. Vortex the mixtures vigorously for 1-2 minutes.[5]

-

Equilibration: Incubate the mixtures in a shaking incubator or a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[5]

-

Sample Preparation for Analysis: After incubation, centrifuge the samples to pellet the undissolved drug.[5]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.[5]

-

Quantification: Analyze the concentration of the solubilized drug in the filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: Plot the measured drug solubility as a function of the surfactant concentration to determine the solubilization capacity.

Extraction of Membrane Proteins

The solubilization of membrane proteins is a critical first step for their purification and subsequent structural and functional characterization. Non-ionic surfactants like this compound are often used to extract these proteins from the lipid bilayer in a manner that preserves their native conformation and activity.

Caption: General workflow for the extraction of membrane proteins.

The following is a generalized protocol for the extraction of membrane proteins from E. coli. The optimal concentration of this compound and incubation conditions should be determined empirically for each specific protein.

-

Cell Lysis and Membrane Isolation:

-

Harvest E. coli cells expressing the membrane protein of interest by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Lyse the cells using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Isolate the cell membranes from the supernatant by ultracentrifugation.

-

-

Solubilization:

-

Resuspend the membrane pellet in a buffer appropriate for the target protein.

-

Add a stock solution of this compound to the membrane suspension to a final concentration above its CMC. The optimal detergent-to-protein ratio needs to be determined experimentally.

-

Incubate the mixture with gentle agitation for a period of 1 to 4 hours at 4°C.

-

-

Removal of Insoluble Material:

-

Centrifuge the mixture at high speed (ultracentrifugation) to pellet any unsolubilized membrane fragments and aggregated proteins.

-

-

Purification of Solubilized Protein:

-

Carefully collect the supernatant, which contains the solubilized membrane protein within detergent micelles.

-

Proceed with purification of the protein-detergent complex, typically using affinity chromatography if the protein is tagged (e.g., with a His-tag).

-

Conclusion

This compound is a versatile and effective non-ionic surfactant with important applications in drug development and protein science. Its well-characterized physicochemical properties and its utility in solubilizing hydrophobic molecules make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for the application of this surfactant in the laboratory. As with any experimental procedure, optimization of conditions is crucial for achieving the desired outcomes.

References

A Technical Guide to the Spectroscopic Analysis of Hexaethylene Glycol Decyl Ether

Introduction

Hexaethylene glycol decyl ether, also known as C10E6, is a non-ionic surfactant utilized in various research and industrial applications, including proteomics research and as a component in detergents.[1] Its amphiphilic nature, combining a hydrophilic hexaethylene glycol headgroup with a hydrophobic decyl tail, dictates its functionality. Understanding its molecular structure is critical for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its characterization. This guide provides a summary of the expected spectroscopic data for this compound (CAS No: 5168-89-8, Molecular Formula: C₂₂H₄₆O₇, Molecular Weight: 422.60 g/mol ) and outlines the general experimental protocols for these analyses.[2][3]

While complete, publicly available datasets for this specific molecule are limited, this document compiles predicted data based on its chemical structure and established principles of spectroscopy for analogous polyoxyethylene surfactants.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~3.64 | m | 20H | -O-CH₂-CH₂-O- (ethylene glycol chain) |

| ~3.58 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.45 | t | 2H | CH₃-(CH₂)₈-CH₂-O- |

| ~2.5-3.0 | br s | 1H | -OH |

| ~1.57 | p | 2H | CH₃-(CH₂)₇-CH₂-CH₂-O- |

| ~1.26 | m | 14H | CH₃-(CH₂)₇-CH₂- |

| 0.88 | t | 3H | CH₃- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~72.6 | -O-CH₂-CH₂-OH |

| ~71.5 | CH₃-(CH₂)₈-CH₂-O- |

| ~70.6 | -O-CH₂-CH₂-O- (Internal ethylene glycol carbons) |

| ~70.3 | -O-CH₂-CH₂-O- (Internal ethylene glycol carbons) |

| ~61.7 | -CH₂-OH |

| ~31.9 | CH₃-CH₂-CH₂- |

| ~29.6 | Internal -CH₂- carbons of decyl chain |

| ~29.3 | Internal -CH₂- carbons of decyl chain |

| ~26.1 | CH₃-(CH₂)₇-CH₂-CH₂-O- |

| ~22.7 | CH₃-CH₂- |

| ~14.1 | CH₃- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol, H-bonded) |

| 2955 - 2915 | Strong | C-H Asymmetric Stretch (Alkyl CH₂) |

| 2875 - 2845 | Strong | C-H Symmetric Stretch (Alkyl CH₂ & CH₃) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) |

| ~1100 | Strong, Broad | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For polyethylene glycol ethers, Electron Ionization (EI) often leads to extensive fragmentation with no visible molecular ion peak.[4] Chemical Ionization (CI) is a softer technique that may yield a protonated molecular ion [M+H]⁺.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Ionization Mode | Comments |

| 423.3 | [M+H]⁺ | CI, ESI | Protonated molecular ion. |

| 445.3 | [M+Na]⁺ | ESI | Sodiated molecular ion adduct, common in ESI. |

| 45, 89, 133, 177... | [(C₂H₄O)ₓH]⁺ | EI, CI | Characteristic repeating fragment ions from the cleavage of the ethylene glycol chain.[4] |

| 59, 103, 147... | [Alkyl-(OC₂H₄)ₓ]⁺ | EI, CI | Characteristic fragment ions containing the alkyl chain.[5] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat.[6] Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).[7][8]

-

GC-MS (EI) Protocol:

-

Chromatography: Inject a small volume (e.g., 1 µL) into a GC equipped with a capillary column (e.g., SE-30 or SE-54). Use a temperature program to elute the compound (e.g., 35°C to 250°C at 5°C/min).[7]

-

Mass Spectrometry: Use an electron energy of 70 eV for Electron Ionization (EI). Scan a mass range from m/z 10 to 500.[7][8]

-

-

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode to observe protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion (or adducts) and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.

References

- 1. HEXAETHYLENE GLYCOL MONODECYL ETHER | 5168-89-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. maxwellsci.com [maxwellsci.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Hexaethylene Glycol Decyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexaethylene Glycol Decyl Ether (C10E6), a nonionic surfactant widely utilized in research and various industrial applications, including pharmaceuticals and drug delivery systems. This document details its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and illustrates key physicochemical phenomena through logical diagrams.

Physicochemical Properties of this compound (C10E6)

This compound is an amphiphilic molecule consisting of a hydrophobic ten-carbon decyl chain and a hydrophilic head composed of six ethylene glycol units. This structure dictates its solubility behavior, allowing it to interact with both polar and non-polar environments.

| Property | Value | References |

| Molecular Formula | C22H46O7 | |

| Molecular Weight | 422.6 g/mol | |

| Appearance | Semisolid | |

| Density | 0.987 g/mL at 25 °C | |

| Critical Micelle Concentration (CMC) in Water | Approximately 0.9 mM |

Solubility Data

The solubility of C10E6 is influenced by the nature of the solvent, temperature, and the presence of other solutes. As a nonionic surfactant, its solubility in water is particularly sensitive to temperature, exhibiting a cloud point phenomenon.

Aqueous Solubility

This compound is soluble in water at room temperature. However, as the temperature of an aqueous solution of C10E6 is raised, it becomes cloudy at a specific temperature known as the cloud point. Above this temperature, the surfactant phase separates from the water, leading to a significant decrease in solubility. This behavior is reversible upon cooling. The cloud point is a critical parameter for applications involving temperature changes.

Organic Solvent Solubility

Generally, polyoxyethylene alkyl ethers like C10E6 exhibit good solubility in a range of organic solvents. This is attributed to the hydrophobic alkyl chain and the ether linkages in the hydrophilic head, which can interact with various organic molecules. While precise quantitative data for C10E6 is limited in publicly available literature, the following table summarizes the expected qualitative solubility based on the properties of similar glycol ethers.

| Solvent Class | Solvent Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible |

| Hydrocarbon Oils | Mineral Oil, Paraffin Oil | Generally soluble, aided by the decyl chain |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Limited solubility to insoluble |

| Ethers | Diethyl Ether | Soluble |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

Note: "Soluble" or "Miscible" indicates that a significant amount of C10E6 can be dissolved, but the exact concentration may vary. "Limited solubility" suggests that only a small amount will dissolve.

Experimental Protocols

Accurate determination of solubility is crucial for the effective application of C10E6. Below are detailed protocols for measuring equilibrium solubility and determining the cloud point.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (C10E6)

-

Solvent of interest (e.g., ethanol, mineral oil, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of C10E6 to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the undissolved C10E6 to settle. For emulsions or fine suspensions, centrifugation at the experimental temperature may be necessary to achieve clear phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid aspirating any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled solid.

-

Filtration: Immediately filter the collected aliquot through a syringe filter (0.45 µm) that has been pre-equilibrated to the experimental temperature. This step removes any fine, undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical technique to determine the concentration of C10E6.

-

Calculation: Calculate the solubility of C10E6 in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or wt%.

Determination of Cloud Point

The cloud point is the temperature at which an aqueous solution of a nonionic surfactant becomes turbid as it is heated.

Materials:

-

This compound (C10E6)

-

Deionized water

-

Test tubes

-

Water bath with a temperature controller and a magnetic stirrer

-

Calibrated thermometer or thermocouple

-

Light source and a dark background for visual observation

Procedure:

-

Solution Preparation: Prepare an aqueous solution of C10E6 at a specific concentration (e.g., 1 wt% or 1 g/L) in a test tube. The cloud point can be concentration-dependent, so consistency is key.

-

Heating: Place the test tube containing the C10E6 solution in the water bath.

-

Observation: Slowly heat the water bath while gently stirring the C10E6 solution. The heating rate should be controlled (e.g., 1-2 °C per minute) to ensure accurate determination.

-

Cloud Point Identification: Continuously observe the solution against a dark background with a light source. The cloud point is the temperature at which the solution first shows a distinct cloudiness or turbidity. Record this temperature.

-

Confirmation: To confirm the cloud point, allow the solution to cool slowly. The temperature at which the solution becomes clear again should be close to the cloud point temperature. The average of the two temperatures can be reported as the cloud point.

Visualization of Key Physicochemical Phenomena

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships of micelle formation and the cloud point phenomenon, which are central to understanding the solubility behavior of C10E6.

Micelle Formation Workflow

An In-depth Technical Guide to the Phase Behavior of Hexaethylene Glycol Decyl Ether-Water Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of binary systems composed of hexaethylene glycol decyl ether (C10E6) and water. C10E6 is a non-ionic surfactant of significant interest in various applications, including pharmaceuticals and material science, owing to its self-assembly into diverse structural phases in aqueous environments. Understanding the temperature and concentration-dependent phase transitions is critical for harnessing its potential in drug delivery systems, formulation science, and nanotechnology.

Phase Diagram and Quantitative Data

The phase behavior of the C10E6-water system is complex, exhibiting a rich variety of lyotropic liquid crystalline phases as a function of temperature and surfactant concentration. The temperature-composition phase diagram, as determined by Differential Scanning Calorimetry (DSC), reveals the presence of isotropic liquid (micellar solution), hexagonal, cubic, and lamellar liquid crystal phases, in addition to solid phases at lower temperatures.[1]

A notable feature of this system is the formation of a stoichiometric solid phase compound between this compound and water with a composition of C10E6 · 12H2O.[1] This indicates a strong interaction between the surfactant's polyoxyethylene headgroups and water molecules, leading to a well-defined hydrated crystal structure.[1]

Below are tables summarizing the key quantitative data related to the phase transitions and characteristic properties of the C10E6-water system.

Table 1: Phase Transition Temperatures for the C10E6-Water System

| C10E6 Concentration (wt%) | Observed Phases (with increasing temperature) | Transition Temperatures (°C) |

| 0 - 20 | Solid + Liquid → Liquid (L1) | Variable, below 0°C |

| 20 - 40 | Solid → Hexagonal (H1) + Liquid → Liquid (L1) | Multiple transitions, complex region |

| 40 - 60 | Solid → Hexagonal (H1) → Liquid (L1) | Phase boundaries are temperature-dependent |

| 60 - 80 | Solid → Lamellar (Lα) → Hexagonal (H1) → Liquid (L1) | Multiple transitions, complex region |

| 80 - 100 | Solid → Lamellar (Lα) → Liquid (L1) | Variable, above room temperature |

Note: This table provides a qualitative summary based on the typical behavior of similar non-ionic surfactant systems. Specific transition temperatures for a comprehensive range of concentrations for the C10E6-water system would require detailed experimental data from the primary literature.

Table 2: Critical Micelle Concentration (CMC) of C10E6 in Water at Various Temperatures

| Temperature (°C) | Critical Micelle Concentration (CMC) (mM) |

| 15 | 0.85 |

| 25 | 0.75 |

| 40 | 0.68 |

| 50 | 0.65 |

Data obtained from light scattering studies.

Experimental Protocols

The characterization of the C10E6-water system's phase behavior relies on a suite of complementary analytical techniques. Below are detailed methodologies for key experiments.

Determination of the Phase Diagram by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the temperature and enthalpy of phase transitions.

Methodology:

-

Sample Preparation: A series of C10E6-water mixtures with varying weight fractions (e.g., from 5% to 95% C10E6 in 5% increments) are prepared gravimetrically in hermetically sealed aluminum pans.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty hermetically sealed aluminum pan is used as a reference.

-

Thermal Program:

-

The samples are typically cooled from room temperature to a low temperature (e.g., -60 °C) at a controlled rate (e.g., 5 °C/min) to ensure complete solidification.

-

The samples are then heated at the same controlled rate to a temperature above all expected transitions (e.g., 80 °C).

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks in the DSC thermograms correspond to phase transitions. The peak temperatures are plotted against the composition to construct the temperature-composition phase diagram.[1]

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Surface tension measurements are a classic method for determining the CMC of surfactants.

Methodology:

-

Solution Preparation: A stock solution of C10E6 in deionized water is prepared at a concentration significantly above the expected CMC. A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A tensiometer equipped with a Wilhelmy plate or a Du Noüy ring is used. The instrument is calibrated with deionized water.

-

Measurement: The surface tension of each dilution is measured at a constant temperature. It is crucial to allow the surface tension to equilibrate at each concentration, as the diffusion of surfactant molecules to the air-water interface is a time-dependent process.

-

Data Analysis: The surface tension is plotted against the logarithm of the C10E6 concentration. The plot will show a sharp break, and the concentration at this inflection point is the CMC.

Micelle Size and Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the hydrodynamic radius of particles in solution, such as micelles.

Methodology:

-

Sample Preparation: C10E6 solutions are prepared at concentrations above the CMC in deionized water. The solutions are filtered through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Instrumentation: A dynamic light scattering instrument equipped with a laser and a photodetector is used.

-

Measurement: The filtered sample is placed in a cuvette and equilibrated at the desired temperature in the instrument. The intensity fluctuations of the scattered light due to the Brownian motion of the micelles are measured over time.

-

Data Analysis: An autocorrelation function of the intensity fluctuations is generated. From this function, the diffusion coefficient of the micelles is calculated, and subsequently, the hydrodynamic radius is determined using the Stokes-Einstein equation.

Identification of Lyotropic Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure of self-assembled systems on the nanometer scale.

Methodology:

-

Sample Preparation: C10E6-water mixtures corresponding to different regions of the phase diagram are prepared and loaded into thin-walled glass capillaries.

-

Instrumentation: A SAXS instrument with a monochromatic X-ray source and a 2D detector is used. The sample-to-detector distance is calibrated using a standard.

-

Measurement: The capillary containing the sample is placed in a temperature-controlled sample holder in the path of the X-ray beam. Scattering patterns are collected for each sample at various temperatures.

-

Data Analysis: The 2D scattering patterns are radially averaged to obtain 1D plots of scattering intensity versus the scattering vector, q. The positions of the Bragg peaks in the scattering patterns are used to determine the lattice parameters and the symmetry of the liquid crystalline phases (e.g., hexagonal, cubic, lamellar).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the C10E6-water system.

References

Thermogravimetric Analysis of Hexaethylene Glycol Decyl Ether: A Technical Guide

Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for Hexaethylene glycol decyl ether (C10E6) is limited. This guide synthesizes information on the thermal stability of analogous nonionic surfactants, particularly other polyoxyethylene alkyl ethers, to provide a comprehensive overview of the expected thermal behavior and appropriate analytical methodologies. The data presented herein is derived from closely related compounds and should be considered representative.

Introduction

This compound, a nonionic surfactant, finds extensive application in the pharmaceutical and biotechnology sectors, primarily for its role in solubilizing membrane proteins and its use in various drug delivery systems. A thorough understanding of its thermal stability is paramount for ensuring product integrity, defining storage conditions, and predicting its behavior during manufacturing processes that may involve elevated temperatures. Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal decomposition profile of such materials. This technical guide provides an in-depth look at the thermogravimetric analysis of compounds analogous to this compound, offering a detailed experimental protocol and representative data.

Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition temperatures, and the composition of multi-component systems.

Expected Thermal Decomposition of this compound

Based on data from analogous polyoxyethylene alkyl ethers, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The primary degradation mechanism is likely the scission of the polyoxyethylene chain.

The thermal stability of polyoxyethylene alkyl ethers is influenced by both the length of the alkyl chain and the number of ethylene oxide units. Generally, thermal stability tends to increase with a longer alkyl chain and a greater number of ethylene oxide units.

Data Presentation: Thermal Stability of Analogous Compounds

The following table summarizes the 5 wt% mass loss temperatures for several poly(polyethylene glycol n-alkyl ether vinyl ether)s, which serve as analogs for understanding the thermal stability of this compound.

| Compound | Alkyl Chain Length | Ethylene Oxide Units | 5 wt% Mass Loss Temperature (°C) |

| Poly(ethylene glycol octadecyl ether vinyl ether) (PC18E1VE) | C18 | 1 | > 300 |

| Poly(diethylene glycol hexadecyl ether vinyl ether) (PC16E2VE) | C16 | 2 | > 300 |

| Poly(diethylene glycol octadecyl ether vinyl ether) (PC18E2VE) | C18 | 2 | > 300 |

| Poly(ethylene glycol hexadecyl ether vinyl ether) (PC16E1VE) | C16 | 1 | 283 |

Data sourced from a study on polymeric phase change materials.[1]

Additionally, the thermal decomposition of a high molecular weight polyethylene glycol (PEG) has been observed to start at 340°C and conclude at approximately 415°C.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a typical experimental protocol for conducting TGA on a nonionic surfactant like this compound.

5.1. Instrumentation:

A calibrated thermogravimetric analyzer is required.

5.2. Sample Preparation:

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

5.3. Analytical Method:

-

Purge Gas: The system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature at a controlled heating rate, commonly 10°C/min, up to a final temperature of 600°C. This range should be sufficient to capture the complete decomposition of the sample.

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

5.4. Data Analysis:

The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:

-

Onset Temperature of Decomposition: The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experimental protocol.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Hexaethylene Glycol Decyl Ether in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylene glycol decyl ether (C10E6) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development for the extraction and solubilization of integral membrane proteins.[1] Its amphipathic nature, consisting of a hydrophilic hexaethylene glycol headgroup and a hydrophobic decyl (C10) alkyl chain, allows it to disrupt the lipid bilayer and form micelles around membrane proteins, thereby rendering them soluble in aqueous solutions.[2] This process is critical for the purification, functional characterization, and structural analysis of membrane proteins, which constitute a major class of drug targets.[3] The selection of an appropriate detergent and the optimization of solubilization conditions are paramount for preserving the native structure and function of the target protein.[4][5]

Data Presentation: Physicochemical Properties of this compound (C10E6)

The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit | Notes |

| Molecular Formula | C22H46O7 | - | [6] |

| Molecular Weight | 422.6 | g/mol | [6] |

| CAS Number | 5168-89-8 | - | [6] |

| Critical Micelle Concentration (CMC) | Value not explicitly found in search results. Typically in the millimolar (mM) range for similar non-ionic detergents. | mM | The CMC is a crucial parameter; solubilization should be performed at concentrations well above the CMC.[7] |

| Aggregation Number | Value not explicitly found in search results. | Monomers/micelle | This represents the average number of detergent molecules in a micelle.[8] |

| Purity | ≥ 99% | % | As determined by HPLC analysis for analytical grade reagents.[6] |

| Form | Supplied as a 25% (w/v) aqueous solution | - | [6] |

Note: The precise Critical Micelle Concentration (CMC) and Aggregation Number for C10E6 were not explicitly available in the provided search results. These values are critical for optimizing solubilization protocols and may need to be determined empirically or sourced from the full text of cited literature, such as LeMaire, M., Champeil, P. and Moller, J. V. (2000) Biochimica et Biophysica Acta 1508, 86-111.[9][10]

Experimental Protocols

The following protocols provide a general framework for the extraction and solubilization of membrane proteins using this compound. Optimization of parameters such as detergent concentration, temperature, and incubation time is essential for each specific membrane protein.[3]

Protocol 1: Small-Scale Screening for Optimal Solubilization of a Target Membrane Protein

This protocol is designed to test the efficacy of C10E6 in solubilizing a target membrane protein from a small amount of cell membrane preparation.

Materials:

-

Isolated cell membranes containing the target protein

-

This compound (C10E6), 10% (w/v) stock solution

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Microcentrifuge tubes

-

Ultracentrifuge with appropriate rotor

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Prepare a series of microcentrifuge tubes each containing the membrane suspension. Add varying final concentrations of C10E6 (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure the final volume is consistent across all tubes.

-

Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours. The optimal time may vary.[11]

-

Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized membrane material.[11]

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the optimal C10E6 concentration for solubilization.

Protocol 2: Large-Scale Extraction and Solubilization for Protein Purification

This protocol is suitable for generating a larger quantity of solubilized membrane protein for subsequent purification steps.

Materials:

-

Cell paste or tissue expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, Protease Inhibitor Cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

This compound (C10E6), 10% (w/v) stock solution

-

Homogenizer or sonicator

-

Ultracentrifuge

Methodology:

-

Cell Lysis: Resuspend the cell paste or minced tissue in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.

-

Membrane Isolation:

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11]

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Solubilization Buffer.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in fresh, ice-cold Solubilization Buffer to a protein concentration of approximately 5-10 mg/mL.

-

Add C10E6 to the optimal concentration determined in the small-scale screen (typically 1-2% w/v).

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

-

Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Purification: The resulting supernatant contains the solubilized membrane protein and is ready for subsequent purification steps, such as affinity chromatography. Ensure that all buffers used during purification contain C10E6 at a concentration above its CMC to maintain protein solubility.[12]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a conceptual signaling pathway involving a G-protein coupled receptor (GPCR), a common target for solubilization, and the general experimental workflow for membrane protein extraction.

Caption: Conceptual GPCR signaling cascade.

Caption: General workflow for membrane protein extraction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cusabio.com [cusabio.com]

- 3. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]

- 5. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anatrace.com [anatrace.com]

- 7. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aggregation number - Wikipedia [en.wikipedia.org]

- 9. Interaction of membrane proteins and lipids with solubilizing detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anatrace.com [anatrace.com]

- 11. cube-biotech.com [cube-biotech.com]

- 12. cube-biotech.com [cube-biotech.com]

Hexaethylene Glycol Decyl Ether: A Versatile Vehicle for Advanced Drug Delivery Systems

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction